Phenol, 2-[4-amino-6-(2-pyridin-4-ylvinyl)-[1,3,5]triazin-2-yl]-
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Overview
Description
2-{4-AMINO-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a pyridyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-{4-AMINO-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
2-{4-AMINO-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets and pathways. For example, as a ligand in coordination chemistry, it can form stable complexes with metal ions, which can then participate in catalytic cycles or other chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another triazine-based compound with similar coordination chemistry properties.
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: A compound with a triazole ring and similar functional groups.
Uniqueness
2-{4-AMINO-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring, a pyridyl group, and a phenol group, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential bioactivity make it a compound of significant interest in multiple research fields.
Properties
Molecular Formula |
C16H13N5O |
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Molecular Weight |
291.31 g/mol |
IUPAC Name |
2-[4-amino-6-[(E)-2-pyridin-4-ylethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C16H13N5O/c17-16-20-14(6-5-11-7-9-18-10-8-11)19-15(21-16)12-3-1-2-4-13(12)22/h1-10,22H,(H2,17,19,20,21)/b6-5+ |
InChI Key |
CIJZCXINQPPTDT-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=NC=C3)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=NC=C3)N)O |
Origin of Product |
United States |
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